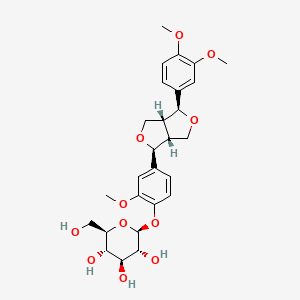

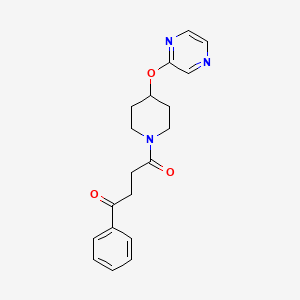

(+)-Phylliroside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-Phylliroside is a flavonoid compound that is found in many plants, including Phyllanthus urinaria, which is commonly used in traditional medicine. This compound has gained significant attention in recent years due to its potential therapeutic properties. The purpose of

Applications De Recherche Scientifique

Phylogenetic Analysis Tools

phyloseq An R Package for Reproducible Interactive Analysis

This paper describes phyloseq, a software project in R for the analysis of microbiome census data. It supports various analysis techniques relevant for genetic research, potentially applicable for studying compounds like (+)-Phylliroside (McMurdie & Holmes, 2013).Phylogeography Principles and Practice

Yang and Rannala (2012) review major methods of phylogenetic analysis, including parsimony, distance, likelihood, and Bayesian methods. These methods are crucial for understanding relationships among species or genes, which might be valuable for studying the genetics of (+)-Phylliroside Yang & Rannala, 2012).phyloXML XML for Evolutionary Biology and Comparative Genomics

Han and Zmasek (2009) introduce phyloXML, a language for describing evolutionary trees and associated data, which could be useful for documenting genetic information related to (+)-Phylliroside (Han & Zmasek, 2009).

Phylogeography and Evolutionary Dynamics

Unifying the Epidemiological and Evolutionary Dynamics of Pathogens

This paper by Grenfell et al. (2004) discusses the integration of immunodynamics, epidemiology, and evolutionary biology, which could provide insights into the evolutionary aspects of (+)-Phylliroside (Grenfell et al., 2004).Statistical Phylogeography

Knowles and Maddison (2002) explore statistical approaches in phylogeography, aiming to infer the history and processes underlying genetic structures, potentially applicable to (+)-Phylliroside research (Knowles & Maddison, 2002).Phylogeography Takes a Relaxed Random Walk in Continuous Space and Time

Lemey et al. (2010) present a Bayesian statistical approach to infer continuous phylogeographic diffusion, which could be relevant for tracing the genetic evolution of (+)-Phylliroside (Lemey et al., 2010).

Molecular Biology and Genomics

Molecular Phylogenetics Principles and Practice

This paper provides an overview of phylogenetic methods, crucial for understanding molecular relationships that could be applied to (+)-Phylliroside studies (Yang & Rannala, 2012).The Rice Kinase Phylogenomics Database

Jung et al. (2010) describe a database for the rice kinase super-family, illustrating the use of databases in genetic research, which might be a model for studying (+)-Phylliroside-related genes (Jung et al., 2010).

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFCKOBAHMGTMW-UZAJXFTPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Phylliroside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B2948869.png)

![2-((4-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948870.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948875.png)

![N-isopropyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2948885.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948887.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2948889.png)